Oxan-2-yl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-2-yl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C9H15BrO3. It is an ester derived from 2-bromo-2-methylpropanoic acid and oxan-2-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxan-2-yl 2-bromo-2-methylpropanoate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with oxan-2-ol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxan-2-yl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form unsaturated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Major Products Formed
Substitution Reactions: Hydroxyl derivatives and other substituted products depending on the nucleophile used.
Elimination Reactions: Unsaturated compounds, such as alkenes, are formed as major products.
Scientific Research Applications
Oxan-2-yl 2-bromo-2-methylpropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a macroinitiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymeric architectures.
Drug Delivery Systems: The compound’s ability to form biocompatible and biodegradable polymers makes it suitable for drug delivery applications.
Material Science:
Mechanism of Action
The mechanism of action of Oxan-2-yl 2-bromo-2-methylpropanoate involves its role as an initiator in polymerization reactions. The bromine atom facilitates the formation of radicals, which then propagate the polymerization process. This mechanism is crucial in ATRP, where the compound helps control the molecular weight and distribution of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide (2-bromo-2-methylpropane): Similar in structure but lacks the ester functionality.
Isopropyl 2-bromo-2-methylpropanoate: Another ester of 2-bromo-2-methylpropanoic acid, but with different alcohol component.
Uniqueness
Oxan-2-yl 2-bromo-2-methylpropanoate is unique due to its combination of the oxan-2-yl group and the bromine atom, which provides specific reactivity and functionality. This makes it particularly useful in ATRP and other polymerization techniques, where precise control over polymer structure is required .
Properties
CAS No. |
74266-25-4 |
---|---|
Molecular Formula |
C9H15BrO3 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
oxan-2-yl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C9H15BrO3/c1-9(2,10)8(11)13-7-5-3-4-6-12-7/h7H,3-6H2,1-2H3 |
InChI Key |
SBORWERSDDVQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1CCCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.